4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Overview
Description
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their unique electronic properties and are widely used in various fields, including organic electronics and materials science. The presence of bromine and thiophene groups in the molecule enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
One common method involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like palladium catalysts.
Oxidation and Reduction: The thiophene group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, often using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include palladium catalysts, N-Bromosuccinimide (NBS), and dichlorobenzene . Major products formed from these reactions depend on the specific reagents and conditions used but often include more complex benzo[c][1,2,5]thiadiazole derivatives.
Scientific Research Applications
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of scientific research applications:
Organic Electronics: It is used in the synthesis of polymer semiconductors for photovoltaic solar cell devices.
Fluorescent Sensors: The compound’s unique electronic properties make it suitable for use in fluorescent sensors.
Materials Science: Its ability to form complex structures makes it valuable in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is primarily based on its electronic properties. The compound acts as an electron donor-acceptor system, which allows it to participate in various electronic and photophysical processes. The molecular targets and pathways involved depend on the specific application but often include interactions with other molecules in electronic devices or catalytic systems .
Comparison with Similar Compounds
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds also have applications in organic electronics and photocatalysis.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is used in the synthesis of polymer semiconductors for photovoltaic devices.
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole: It is used in the development of new materials with specific electronic properties.
The uniqueness of this compound lies in its specific combination of bromine and thiophene groups, which enhances its reactivity and makes it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
4-bromo-7-thiophen-2-yl-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2S2/c11-7-4-3-6(8-2-1-5-14-8)9-10(7)13-15-12-9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQIEATVJBTJRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C3=NSN=C23)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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